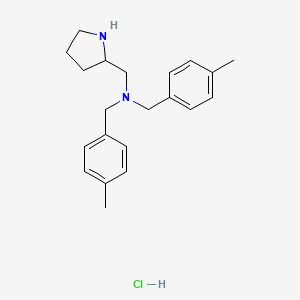

N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride

Description

N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride (CAS: 1353977-20-4) is a tertiary amine hydrochloride salt featuring two 4-methylbenzyl groups attached to the central amine nitrogen and a pyrrolidin-2-ylmethyl substituent. This compound is characterized by its molecular formula C₂₃H₃₁ClN₂ and a molecular weight of 371.0 g/mol (calculated). The 4-methylbenzyl groups enhance lipophilicity, while the pyrrolidine moiety introduces conformational rigidity due to its five-membered heterocyclic structure. It is synthesized via reductive amination or alkylation methods, yielding a white solid with 95% purity (BD288394) .

Properties

IUPAC Name |

N,N-bis[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2.ClH/c1-17-5-9-19(10-6-17)14-23(16-21-4-3-13-22-21)15-20-11-7-18(2)8-12-20;/h5-12,21-22H,3-4,13-16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVAUZUPSXYZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC2CCCN2)CC3=CC=C(C=C3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of Methanamine: The methanamine group is introduced via nucleophilic substitution reactions.

Introduction of 4-Methylbenzyl Groups: The 4-methylbenzyl groups are attached to the nitrogen atom through reductive amination or other suitable methods.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of microreactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other suitable reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various

Biological Activity

N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClN. The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroactivity and potential therapeutic effects against several diseases.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Compounds with similar structures have been shown to act as:

- Receptor antagonists : Targeting specific receptors involved in neurotransmission.

- Inhibitors : Affecting enzymes that play crucial roles in metabolic pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, it showed promising results in inhibiting cell proliferation in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 1.93 | Prodigiosin |

| HCT-116 | 2.84 | Prodigiosin |

The presence of electron-withdrawing groups in similar compounds has been correlated with increased potency, suggesting that structural modifications could enhance the biological activity of this compound .

Antiprotozoal Activity

In addition to its anticancer effects, this compound has been investigated for its antiprotozoal activity. Studies have shown effectiveness against Leishmania donovani, the causative agent of leishmaniasis, indicating potential for further development as an antileishmanial agent .

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on MCF-7 and HCT-116 cells, revealing that it induced apoptosis through caspase activation. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .

- Antiprotozoal Evaluation : In vitro tests demonstrated significant inhibition of Leishmania donovani growth, with promising results warranting further exploration into structure-activity relationships (SAR) to optimize efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride (BD214888)

- Structure : Bis(2-methylbenzyl) groups on the amine; piperidin-2-yl substituent.

- Molecular Formula : C₂₂H₃₁ClN₂.

- Key Differences: Substituent Position: 2-methylbenzyl vs. 4-methylbenzyl in the target compound. 2-methyl substitution reduces steric hindrance compared to 4-methyl. Heterocycle: Piperidine (6-membered ring) vs.

- Purity : 95% (BLD Pharm Ltd.) .

N-(4-Fluorobenzyl)-1-(pyrrolidin-2-yl)methanamine Hydrochloride

- Structure: Mono(4-fluorobenzyl) group on the amine; pyrrolidin-2-yl substituent.

- Molecular Formula : C₁₂H₁₆ClFN₂.

- Number of Benzyl Groups: Mono-substituted vs. bis-substituted in the target compound, reducing steric bulk.

- Applications : Often used in receptor-binding studies due to its polarizable fluorine atom .

Heterocyclic Core Modifications

Cis-N,N-Bis(4-methylbenzyl)-1-((3S,4R)-3-vinylisochroman-4-yl)methanamine (4ab)

- Structure : Bis(4-methylbenzyl) groups with a vinylisochroman substituent.

- Key Differences :

- Heterocycle : Isochroman (benzopyran derivative) replaces pyrrolidine, introducing aromaticity and planar rigidity.

- Stereochemistry : Synthesized with diastereodivergent methods (Methods C and D yield 67% ee and 85% ee, respectively).

- Applications : Demonstrated utility in ligand-controlled annulation reactions .

N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride

- Structure : Methyl group on the amine; pyrrolidin-2-yl substituent.

- Molecular Formula : C₆H₁₆Cl₂N₂.

- Key Differences: Substituents: Methyl vs. bulky benzyl groups, significantly reducing lipophilicity. Charge: Dihydrochloride salt vs. mono-hydrochloride in the target compound.

- Purity : 95% (A1169599) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Heterocycle | Purity | Key Feature |

|---|---|---|---|---|---|---|---|

| Target Compound | 1353977-20-4 | C₂₃H₃₁ClN₂ | 371.0 | Bis(4-methylbenzyl) | Pyrrolidin-2-yl | 95% | High lipophilicity |

| N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine HCl | - | C₂₂H₃₁ClN₂ | 363.0 | Bis(2-methylbenzyl) | Piperidin-2-yl | 95% | Reduced steric hindrance |

| N-(4-Fluorobenzyl)-1-(pyrrolidin-2-yl)methanamine HCl | 1261233-78-6 | C₁₂H₁₆ClFN₂ | 258.7 | 4-Fluorobenzyl | Pyrrolidin-2-yl | - | Enhanced polarity |

| Cis-N,N-Bis(4-methylbenzyl)-1-(3-vinylisochroman-4-yl)methanamine | - | C₃₁H₃₅NO | 449.6 | Bis(4-methylbenzyl) | Isochroman-4-yl | - | Diastereodivergent synthesis |

| N-Methyl-1-(pyrrolidin-2-yl)methanamine diHCl | 2138133-16-9 | C₆H₁₆Cl₂N₂ | 195.1 | Methyl | Pyrrolidin-2-yl | 95% | Low molecular weight |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via reductive amination between pyrrolidin-2-ylmethanamine derivatives and 4-methylbenzyl halides. Key steps include:

- Step 1: Reacting 1-(pyrrolidin-2-yl)methanamine with 4-methylbenzyl chloride in the presence of a base (e.g., KCO) to form the bis-alkylated intermediate.

- Step 2: Hydrochloride salt formation using HCl in ethanol or methanol .

Optimization strategies: - Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to identify optimal quenching times.

- Purify intermediates via silica gel chromatography to improve final purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Standard characterization involves:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- HPLC:

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of fine particulates.

- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:

Discrepancies may arise from variations in:

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer pH.

- Compound solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.

- Control experiments: Include positive controls (e.g., known receptor antagonists) and validate target engagement via isothermal titration calorimetry (ITC) .

- Meta-analysis: Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies are employed to investigate the stereochemical impact of the pyrrolidine ring on biological activity?

Answer:

- Enantioselective synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate (R)- and (S)-pyrrolidine enantiomers.

- Docking studies: Perform molecular dynamics simulations with target proteins (e.g., GPCRs) to assess binding affinity differences.

- Pharmacological assays: Compare enantiomer activity in vitro (e.g., cAMP accumulation assays) and in vivo (e.g., rodent models) .

Advanced: What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

- Caco-2 cell monolayers: Assess intestinal permeability (P values) to predict oral bioavailability.

- Microsomal stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life (t).

- Plasma protein binding: Use equilibrium dialysis to determine free fraction (% unbound) .

Advanced: How can researchers design experiments to probe the compound’s interaction with metal ions in biological systems?

Answer:

- Fluorescence quenching assays: Monitor changes in intrinsic fluorescence upon titration with Zn or Fe.

- X-ray crystallography: Co-crystallize the compound with metal-bound proteins to resolve binding motifs.

- ICP-MS: Quantify metal ion concentrations in treated cell lysates to correlate with activity .

Advanced: What computational methods are used to predict off-target effects of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.